

Kribb11 In Vivo Administration and Dosage in Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of **Kribb11**, a potent inhibitor of Heat Shock Factor 1 (HSF1), in various mouse models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **Kribb11**.

Kribb11 has demonstrated significant anti-tumor and anti-inflammatory effects in preclinical mouse models.[1][2] It functions by inhibiting the transcriptional activity of HSF1, a key regulator of the heat shock response, which is often exploited by cancer cells for survival and proliferation.[3] **Kribb11** has been shown to suppress tumor growth by reducing the expression of HSF1 target genes, such as HSP70, leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving **Kribb11** administration in mouse models.

Table 1: Kribb11 In Vivo Dosage and Administration in Tumor Models



Mouse Model	Cell Line	Kribb11 Dosage	Adminis tration Route	Vehicle	Treatme nt Schedul e	Key Outcom es	Referen ce
BALB/c Nude Mice	HCT-116 (Human Colorecta I Carcinom a)	50 mg/kg/da y	Intraperit oneal (i.p.)	10% dimethyla cetamide , 50% PEG300, and 40% distilled water	Daily for 18 days, starting when tumor volume reached 72.2 mm ³	47.4% inhibition of tumor growth; Decrease d HSP70 expressio n in tumors; No significan t change in body weight	[1][4][5]
BALB/c Mice	4T1 (Triple- Negative Breast Cancer)	50 mg/kg/da y	Intraperit oneal (i.p.)	Not specified	Daily for 8 days	Sensitize d cancer cells to modulate d electrohy perthermi a and reduced tumor growth	[4]
SCID Mice	HTLV-1- infected T cells (ATL)	50 mg/kg/da y	Intraperit oneal (i.p.)	Not specified	Daily	Significa nt reduction in tumor volume and final	[6]



tumor weight

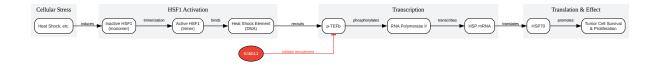
Table 2: Kribb11 In Vivo Dosage and Administration in a Neuroinflammation Model

Mouse Model	Condition	Kribb11 Dosage	Administr ation Route	Treatmen t Schedule	Key Outcome s	Referenc e
Mice	Lipopolysa ccharide (LPS)- induced neuroinfla mmation	5 mg/kg/day	Intraperiton eal (i.p.)	Daily for 5 days	Induced elongation of microglial processes; Suppresse d neuroinfla mmatory response	[2]

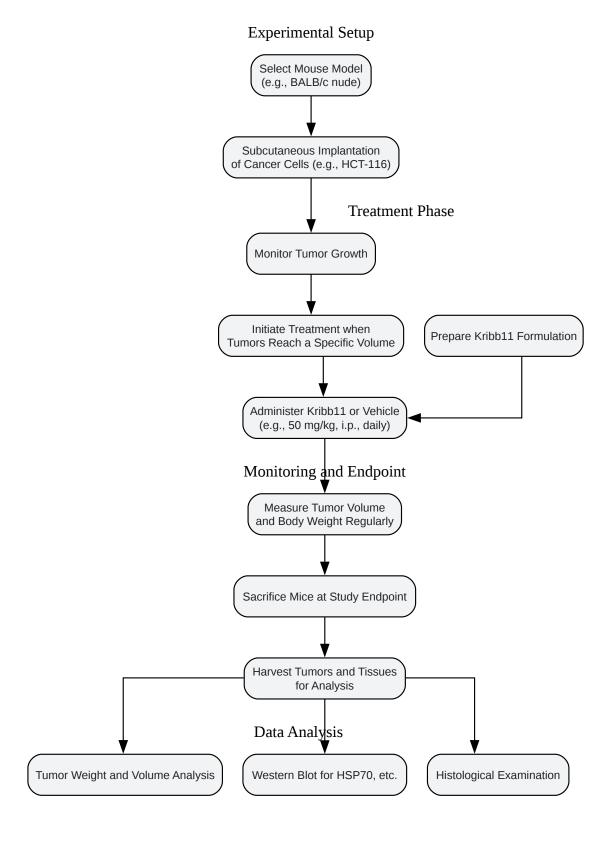
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **Kribb11** and a typical experimental workflow for in vivo studies.









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